N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide (CAS RN: 1285547-54-7) is a carbohydrazide derivative featuring a pyrazole core substituted with a thiophen-2-yl group at position 3 and a 2,6-dichlorophenyl moiety linked via an E-configured imine bond. The molecular weight is 365.24 g/mol, and it exists as a dry powder . Its structure is defined by the SMILES notation: Clc1cccc(c1/C=N/NC(=O)c1[nH]nc(c1)c1cccs1)Cl, highlighting the planar arrangement of the dichlorophenyl and thiophene rings. This compound is commercially available for research purposes (e.g., Vitas-M Chemical, STK105058) .
Properties
Molecular Formula |
C15H10Cl2N4OS |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-10-3-1-4-11(17)9(10)8-18-21-15(22)13-7-12(19-20-13)14-5-2-6-23-14/h1-8H,(H,19,20)(H,21,22)/b18-8+ |
InChI Key |
MDSFJATWLMMKDC-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or thiophene rings.
Reduction: Reduced forms of the carbonyl or imine groups.
Substitution: Substituted derivatives at the dichlorophenyl moiety.
Scientific Research Applications
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- Thiophene vs. Phenyl : The thiophen-2-yl group in the target compound introduces sulfur-mediated electronic effects and enhanced π-π interactions compared to phenyl analogs (e.g., ). Thiophene’s electron-rich nature may improve binding to aromatic receptors or enzymes .
- Chlorine Substitution : The 2,6-dichlorophenyl group is a common feature in bioactive compounds (e.g., dicloxacillin, ), where chlorine atoms increase lipophilicity and resistance to metabolic degradation.
Biological Activity
N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, a compound with the CAS number 1285547-54-7, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H10Cl2N4OS |
| Molar Mass | 365.24 g/mol |
| CAS Number | 1285547-54-7 |
This compound features a thiophene ring and a dichlorophenyl group, which are significant in influencing its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been studied for its ability to inhibit various cancer cell lines. The presence of the pyrazole moiety is critical for its effectiveness against targets such as BRAF(V600E) and EGFR .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity in several studies. For instance, it demonstrated substantial inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The anti-inflammatory mechanism is believed to involve the modulation of cytokine production and the inhibition of inflammatory pathways.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of pyrazole derivatives. This compound has exhibited activity against various bacterial strains, including E. coli and S. aureus. The presence of the thiophene ring enhances its interaction with bacterial membranes, contributing to its efficacy .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against certain strains. The structural features of pyrazoles are linked to their ability to disrupt fungal cell wall synthesis and function .
Structure-Activity Relationships (SAR)
The biological activities of this compound can be attributed to specific structural components:
- Pyrazole Core : Essential for antitumor and anti-inflammatory activities.
- Dichlorophenyl Group : Enhances lipophilicity and bioavailability.
- Thiophene Ring : Contributes to antimicrobial properties through increased membrane permeability.
Table: Summary of SAR Findings
| Structural Feature | Biological Activity | Contribution |
|---|---|---|
| Pyrazole Core | Antitumor, Anti-inflammatory | Critical for activity against cancer cells |
| Dichlorophenyl Group | Enhanced bioavailability | Increases interaction with biological targets |
| Thiophene Ring | Antimicrobial | Improves membrane penetration |
Case Study 1: Antitumor Efficacy
A study evaluating various pyrazole derivatives found that this compound inhibited growth in multiple cancer cell lines, showing IC50 values significantly lower than those of traditional chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In vivo studies demonstrated that this compound significantly reduced paw edema in carrageenan-induced models, indicating strong anti-inflammatory effects comparable to ibuprofen .
Case Study 3: Antimicrobial Testing
The compound was tested against a panel of bacterial strains and exhibited notable inhibitory effects. It was particularly effective against S. aureus, suggesting potential for development as an antibiotic agent .
Q & A
Q. What are the standard synthetic routes for N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide?
The compound is synthesized via a condensation reaction between 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide and 2,6-dichlorobenzaldehyde under acidic or basic conditions. Key steps include:
- Hydrazide formation : Reacting pyrazole-5-carboxylic acid with hydrazine hydrate.
- Schiff base condensation : Using DMF or ethanol as a solvent with catalytic acetic acid or K₂CO₃ to promote imine bond formation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux (6h) | 75–80 | |
| Condensation | 2,6-Dichlorobenzaldehyde, K₂CO₃, DMF, 24h, RT | 60–65 |
Q. How is the compound characterized structurally?
X-ray crystallography using SHELXL (for refinement) and WinGX/ORTEP (for visualization) is standard. Key parameters:
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Z | 4 |
| R₁ (I > 2σ(I)) | 0.036 |
| wR₂ (all data) | 0.090 |
| C–C bond length (avg.) | 1.48 Å |
Q. What spectroscopic methods are used for purity assessment?
- FT-IR : Confirm imine (C=N, ~1600 cm⁻¹) and thiophene (C–S, ~690 cm⁻¹) .
- ¹H/¹³C NMR : Thiophene protons (δ 6.8–7.5 ppm), pyrazole carbons (δ 145–155 ppm) .
- LC-MS : Molecular ion peak at m/z 408.2 (M+H⁺) .
Advanced Research Questions
Q. How to resolve contradictions in tautomeric behavior observed in spectroscopic vs. crystallographic data?
Thione-thiol tautomerism (common in pyrazole-thiophene hybrids) can lead to discrepancies:
- XRD : Fixes tautomeric form (e.g., thione dominates in solid state).
- Solution NMR/UV-Vis : Dynamic equilibrium between thione and thiol forms.
- Mitigation : Use low-temperature NMR or DFT calculations (B3LYP/6-311++G**) to model tautomer stability .
Q. Tautomer Stability Comparison :
| Tautomer | Energy (kcal/mol) | Dominant Phase |
|---|---|---|
| Thione | 0.0 (reference) | Solid |
| Thiol | +2.3 | Solution |
Q. What strategies optimize the compound’s bioactivity through substituent modification?
Structure-activity relationship (SAR) studies highlight:
Q. Bioactivity Comparison :
| Derivative | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| Compound A | 2,6-Cl | 12.3 | E. coli DHFR |
| Compound B | 2-Cl, 6-OCH₃ | 28.7 | S. aureus |
Q. How to address low yields in large-scale synthesis?
Common issues include:
- Byproduct formation : Optimize stoichiometry (1:1.2 hydrazide:aldehyde) and use Dean-Stark traps to remove H₂O .
- Solvent choice : Replace DMF with ethanol to reduce side reactions (yield increases from 60% to 75%) .
Q. What computational methods predict interaction mechanisms with biological targets?
Q. How to validate crystallographic disorder in the 2,6-dichlorophenyl group?
Q. What analytical techniques resolve batch-to-batch variability in biological assays?
Q. How to design derivatives for improved solubility without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
